molecular formula C6H2BrFN2 B11902897 5-Bromo-4-fluoropyridine-2-carbonitrile

5-Bromo-4-fluoropyridine-2-carbonitrile

Cat. No.: B11902897
M. Wt: 201.00 g/mol
InChI Key: DWFVTKZRLKMTIC-UHFFFAOYSA-N
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Description

5-Bromo-4-fluoropyridine-2-carbonitrile is a chemical compound with the molecular formula C6H2BrFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine, fluorine, and a nitrile group attached to the pyridine ring. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoropyridine-2-carbonitrile typically involves the halogenation of pyridine derivatives. One common method is the nucleophilic substitution reaction where a pyridine derivative is treated with bromine and fluorine sources under controlled conditions. For example, the nucleophilic substitution of a nitro group by fluorine followed by the addition of hydrochloric acid can yield 5-bromo-2-cyano-3-fluoropyridine .

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions using advanced catalytic systems to ensure high yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki coupling reaction, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-fluoropyridine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Nucleophiles: Such as amines or alkoxides, used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-Bromo-4-fluoropyridine-2-carbonitrile is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 5-Bromo-4-fluoropyridine-2-carbonitrile involves its ability to participate in various chemical reactions due to the presence of reactive halogen and nitrile groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-fluoropyridine-2-carbonitrile is unique due to its specific arrangement of bromine, fluorine, and nitrile groups on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various synthetic applications .

Properties

Molecular Formula

C6H2BrFN2

Molecular Weight

201.00 g/mol

IUPAC Name

5-bromo-4-fluoropyridine-2-carbonitrile

InChI

InChI=1S/C6H2BrFN2/c7-5-3-10-4(2-9)1-6(5)8/h1,3H

InChI Key

DWFVTKZRLKMTIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1F)Br)C#N

Origin of Product

United States

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